molecular formula C10H8N4 B2901858 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866132-04-9

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2901858
CAS No.: 866132-04-9
M. Wt: 184.202
InChI Key: CNTLWKOXJAQYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at position 3 and a cyclopropylamino group at position 5. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the cyano group contributes to electronic effects and hydrogen bonding capabilities .

Properties

IUPAC Name

7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-8-6-13-14-9(7-1-2-7)3-4-12-10(8)14/h3-4,6-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLWKOXJAQYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclocondensation Approaches for Core Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 1,3-biselectrophilic precursors and NH-3-aminopyrazoles. A prominent method involves the cascade cyclization of aryl-substituted acetonitrile derivatives with dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrazine treatment. For instance, aryl acetonitrile reacts with DMF-DMA to form 3-(dimethylamino)-2-(aryl)acrylonitrile intermediates, which subsequently undergo cyclization with hydrazine in ethanol to yield 4-aryl-1H-pyrazol-5-amine derivatives.

Table 1: Cyclocondensation Reaction Parameters

Starting Material Reagents Conditions Intermediate Yield
Aryl acetonitrile DMF-DMA, hydrazine Ethanol, 80°C, 12h 4-Aryl-1H-pyrazol-5-amine 85–92%

The cyclopropyl group is introduced via nucleophilic substitution or cross-coupling reactions. For example, 7-bromo-pyrazolo[1,5-a]pyrimidine intermediates react with cyclopropylmagnesium bromide under palladium catalysis to install the cyclopropyl moiety.

Functionalization Strategies for Nitrile Installation

The 3-carbonitrile group is introduced through late-stage functionalization. One effective method involves the Rosenmund-von Braun reaction, where a 3-bromo intermediate undergoes copper(I)-catalyzed cyanation using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at elevated temperatures.

Table 2: Cyanation Reaction Optimization

Substrate Reagents Conditions Product Yield
7-Cyclopropyl-3-bromo-pyrazolo[1,5-a]pyrimidine KCN, CuI DMSO, 120°C, 24h 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 68–75%

Alternative approaches include the nucleophilic displacement of 3-chloro derivatives with sodium cyanide (NaCN) in acetonitrile under reflux.

Industrial-Scale Production Techniques

Large-scale synthesis requires optimization of solvent systems, catalysts, and purification protocols. A patented continuous-flow method demonstrates enhanced efficiency for analogous nitrile-containing heterocycles. By employing microchannel reactors, researchers achieve precise temperature control (50–70°C) and reduced reaction times (2–6 minutes) during critical steps such as acylation and cyclization.

Table 3: Continuous-Flow Process Parameters

Step Reactor Type Flow Rate (mL/min) Temperature Residence Time Yield
Acylation Microchannel 2.0 (A), 0.8 (B) 25°C 3.7 min 89%
Cyanation Microchannel 3.0 (organic), 1.0 (SOCl₂) 60°C 3.0 min 76%

Post-synthetic purification often involves gradient crystallization using ethyl acetate/n-hexane mixtures, achieving >99% purity as confirmed by high-performance liquid chromatography (HPLC).

Recent Advances in Continuous Flow Synthesis

Modern synthetic platforms integrate flow chemistry with in-line analytics to streamline the production of this compound. A notable advancement involves the coupling of Suzuki-Miyaura reactions with continuous cyanation, enabling one-pot synthesis of advanced intermediates.

Table 4: Integrated Continuous Synthesis Workflow

Reaction Step Catalytic System Solvent Temperature Output Efficiency
Suzuki Coupling Pd(OAc)₂, SPhos DMF/H₂O 80°C 92%
In-line Cyanation CuCN, DABCO DMSO 100°C 78%

This approach reduces intermediate isolation steps and minimizes solvent waste, aligning with green chemistry principles.

Mechanistic Insights and Kinetic Studies

Density functional theory (DFT) calculations reveal that the cyclopropyl group’s steric bulk influences the regioselectivity of nitrile installation. Transition state analysis indicates that the 3-position’s nucleophilicity is enhanced by the pyrimidine ring’s electron-withdrawing effects, favoring cyanide attack at this site. Kinetic studies further demonstrate that reaction rates double when using polar aprotic solvents like DMF compared to ethanol, underscoring the role of solvent polarity in stabilizing charged intermediates.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : This compound has been studied as a selective inhibitor of various protein kinases, particularly those involved in oncogenic signaling pathways. It has shown promising results in inhibiting cell proliferation in cancer cell lines, indicating potential anticancer properties .
  • Therapeutic Development : Research indicates that derivatives of this compound can serve as lead compounds for developing novel therapeutic agents targeting specific diseases, including cancer and inflammatory disorders .

2. Biological Activity

  • Cytotoxicity Studies : In vitro studies have demonstrated that 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .
  • Kinase Selectivity Profiling : Investigations into the selectivity of this compound against a panel of kinases have revealed its preferential inhibition of kinases associated with cancer progression while sparing those involved in normal cellular functions .

3. Materials Science

  • Building Block for Complex Molecules : The unique structure of this compound allows it to be utilized as a building block in the synthesis of more complex chemical entities. Its application in coordination chemistry as a ligand further enhances its utility in materials science .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

  • In Vitro Anticancer Activity : A study evaluated the compound's cytotoxic effects on different cancer cell lines, revealing significant reductions in cell viability in a dose-dependent manner .
  • Kinase Inhibition Studies : Another investigation focused on the compound's selectivity against specific kinases involved in oncogenic pathways, demonstrating its potential for targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in potency and selectivity:

Compound NameStructural FeaturesUnique Properties
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidContains trifluoromethyl group at position 7Enhanced lipophilicity and potency
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acidLacks cyclopropyl group but retains carboxylic acidDifferent biological activity profile
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidMethyl group substitution at position 7Varying kinase inhibition specificity

These variations illustrate how subtle changes can influence pharmacological properties and guide future research toward more effective derivatives.

Mechanism of Action

The mechanism by which 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves the inhibition of specific molecular targets, such as kinases. By binding to these targets, the compound disrupts their normal function, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and the biological system being targeted.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 critically influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Properties/Activities References
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Cyclopropylamino 254.27 Enhanced metabolic stability; kinase inhibition potential
7-(2,4-Dichlorophenyl) derivative 2,4-Dichlorophenyl 335.20 Improved lipophilicity; anti-tumor activity via N···Cl interactions
7-(Hexahydro-1,3-dioxo-isoindolyl) Dioxoisoindolinylamino ~350 (estimated) Potent antifungal activity (e.g., against Aspergillus niger)
7-Hydrazinyl derivative Hydrazinyl 215.23 Precursor for antimicrobial derivatives
7-Amino derivative (7-amino-6-phenyl) Amino 235.24 Canonicalized structure with high topological polar surface area (80 Ų)

Key Insights :

  • Cyclopropylamino: Balances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .
  • Halogenated Aryl Groups (e.g., 2,4-Dichlorophenyl) : Enhance binding via halogen bonds but may increase toxicity .
  • Dioxoisoindolinylamino: Introduces rigid, planar moieties, improving antifungal potency .

Modifications at Positions 5 and 3

Variations at positions 5 and 3 further diversify functionality:

Compound Name Substituents Notable Features References
5-Methyl-7-oxo derivative 5-Methyl, 7-Oxo Hydrogen-bonding capacity; antimicrobial activity
5-(Chloromethyl)-7-chloro derivative 5-Chloromethyl, 7-Chloro Electrophilic chloro groups for covalent binding; anti-tumor applications
5-(2-Chlorophenyl)-6-nitro derivative 5-(2-Chlorophenyl), 6-Nitro Nitro group enhances redox activity; antimicrobial potential
3-Carboxamide derivatives 3-Carboxamide (vs. 3-Cyano) Improved solubility; retained antibacterial activity

Key Insights :

  • 3-Cyano Group: Enhances electron-withdrawing effects, stabilizing the aromatic core .
  • 5-Methyl/Oxo Groups : Increase hydrogen bonding, improving solubility and microbial target engagement .

Key Insights :

  • 7-Cyclopropylamino: Broad applicability in both therapeutic and diagnostic contexts.
  • Thiazolo-pyrimidines : Superior antifungal activity due to thiazole ring interactions .

Key Insights :

  • Palladium-Catalyzed Amination: Efficient for introducing cyclopropylamino groups .
  • Microwave-Assisted Synthesis : Reduces reaction time for analogs like 2c and 2d .

Biological Activity

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 866132-04-9) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C₁₀H₈N₄
  • Molecular Weight : 188.20 g/mol
  • Melting Point : 165–167 °C
  • Solubility : >41.5 µg/mL at pH 7.4

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK7. These kinases are critical for cell cycle regulation and are often overactive in cancer cells.

Target Kinases

  • CDK2 : Involved in the transition from G1 to S phase in the cell cycle.
  • CDK7 : Functions as a cyclin-dependent kinase and a component of the transcription factor complex.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Growth : Studies have shown that this compound can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. For instance, it demonstrated a mean growth inhibition (GI%) of approximately 43.9% across various cancer cell lines .
  • Cell Cycle Arrest : The compound has been observed to induce G0–G1 phase arrest in cancer cells. In treated populations, cell accumulation in the G0–G1 phase increased significantly compared to controls, indicating its potential to halt cancer progression .

Enzymatic Inhibition

This compound also shows promise as an inhibitor of various enzymes:

  • Selective Inhibition : It has shown selectivity for CSNK2A (casein kinase 2 alpha), which is implicated in various cellular processes including proliferation and apoptosis .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on CDK2 Inhibition :
    • Objective : To assess the inhibitory effect on

Q & A

Q. What are the established synthetic routes for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile?

The compound is typically synthesized via cyclocondensation reactions. One method involves reacting NH-3-aminopyrazoles with 1,3-biselectrophilic reagents under controlled conditions to form the fused pyrazolo[1,5-a]pyrimidine core . Alternative scalable routes include [4 + 2] cycloaddition reactions of acyclic precursors, avoiding aminopyrazole starting materials . Key reagents include deep eutectic solvents (DES) for eco-friendly synthesis, with yields optimized by adjusting temperature (60–120°C) and reaction time (3–12 hours).

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • X-ray crystallography : Reveals planar geometry (r.m.s. deviation ≤0.011 Å) with cyclopropyl and nitrile groups influencing intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds) .
  • Spectroscopy : 1H/13C NMR (δ 8.35–6.72 ppm for aromatic protons), IR (C≡N stretch ~2200 cm⁻¹), and HRMS (exact mass ±0.001 Da) .
  • Computational modeling : Density Functional Theory (DFT) aligns with experimental bond lengths (e.g., C–N: 1.34 Å) .

Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives?

These compounds are studied as enzyme inhibitors (e.g., PI3K, DPP-IV) and anticancer agents. The cyclopropyl group enhances metabolic stability, while the nitrile moiety improves binding affinity via dipole interactions with catalytic residues . Comparative studies show IC₅₀ values <1 µM for kinase inhibition, validated via kinase profiling assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in cyclocondensation syntheses?

Contradictions in yield (e.g., 62–84% ) arise from solvent polarity and catalyst selection. Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst use : FeCl₃ or PVP accelerates cyclization, reducing side products .
  • Flow chemistry : Continuous reactors enhance reproducibility in scaled-up syntheses .

Q. What computational approaches are used to predict the bioactivity of this compound derivatives?

  • Molecular docking : Simulations (AutoDock, Schrödinger) identify binding poses in PI3Kγ (PDB: 2CHX), with docking scores ≤−9.0 kcal/mol indicating strong affinity .
  • QSAR modeling : Electron-withdrawing substituents (e.g., –CF₃) correlate with enhanced cytotoxicity (R² = 0.89) .
  • ADMET prediction : SwissADME models highlight moderate hepatic clearance (CLhep = 15 mL/min/kg) and BBB permeability (logBB = −1.2) .

Q. How do structural modifications at the 5- and 7-positions alter biological activity?

  • 5-Position : Chloro or methyl groups increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .
  • 7-Position : Cyclopropyl substituents improve metabolic stability (t₁/₂ >120 min in microsomal assays) compared to phenyl analogs .
  • 3-Carbonitrile : Replacing with carboxylic acid (–COOH) reduces kinase inhibition (ΔIC₅₀ = +2.5 µM) due to loss of H-bond acceptor capacity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported anticancer activity across similar derivatives?

Discrepancies in IC₅₀ values (e.g., 0.5 vs. 5.2 µM ) may stem from:

  • Assay variability : Cell line-specific sensitivity (e.g., HCT-116 vs. MCF-7).
  • Solubility limits : Poor DMSO solubility (>10 mM) can artifactually lower activity.
  • Metabolic activation : Prodrug derivatives (e.g., ester-protected carboxylates) require enzymatic cleavage for activity .

Tables of Key Findings

Property Value Method Reference
Crystal density1.629 Mg/m³X-ray diffraction
LogP (calculated)2.1SwissADME
Anticancer IC₅₀ (HCT-116)0.7 µMMTT assay
Metabolic stability (t₁/₂)142 minHuman liver microsomes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.